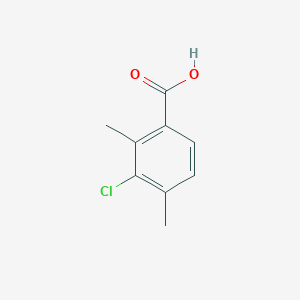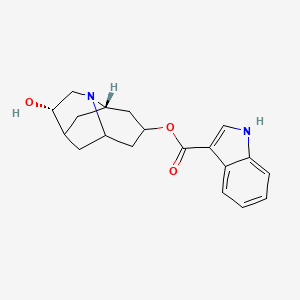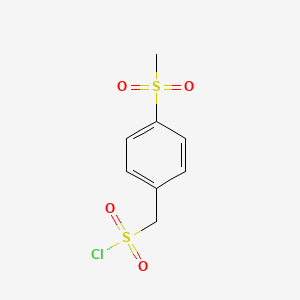
4-Fluoro-3-diethylaminomethylaniline
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Applications De Recherche Scientifique
Dye Intermediate and Derivative Synthesis
4-Fluoro-3-nitroaniline, closely related to 4-Fluoro-3-diethylaminomethylaniline, is significantly important in the U.S.A. as a novel dye intermediate. Its utility extends beyond dyes to pharmaceuticals and insecticides, with various N-substituted derivatives being explored for these purposes (Bil, 2007).
Synthesis of Quinoline Derivatives
The synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. These compounds have shown significant anticancer activity, indicating potential applications in medicinal chemistry (Bhatt et al., 2015).
Building Blocks in Medicinal Chemistry
3-Amino-4-fluoropyrazoles are of interest as building blocks in medicinal chemistry. Their synthesis involves a monofluorination process, indicating their utility in the development of new pharmaceuticals (Surmont et al., 2011).
Synthesis of Antimicrobial Agents
Fluorinated quinolines and their derivatives have been synthesized and screened for antimicrobial properties. This research highlights the potential of fluorinated compounds in developing new antibacterial agents (Bonacorso et al., 2018).
Fluorine's Impact in Molecular Recognition
Research into fluoro-hydroxyprolines shows that fluorination affects molecular recognition in biological systems. These studies provide insights into how fluorine modifications can alter protein interactions, which is valuable for protein engineering (Testa et al., 2018).
Fluorinated Amino Acids in Protein Engineering
Fluoro amino acids are increasingly relevant in the biosciences and pharmaceutical industry. Their unique properties, derived from the fluorine-carbon bond, make them valuable tools for protein engineering, offering enhanced stability and altered activity in protein variants (Odar et al., 2015).
Fluoroaromatics in pH Measurement
Fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement, showcasing the utility of fluorinated compounds in creating sensitive biological probes (Rhee et al., 1995).
Bioactivation of Fluoroanilines
Studies on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, reveal their transformation into reactive benzoquinoneimines, which has implications in toxicology and pharmacology (Rietjens & Vervoort, 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(diethylaminomethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNAMVZPHXGABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-diethylaminomethylaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



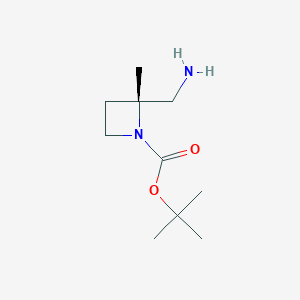
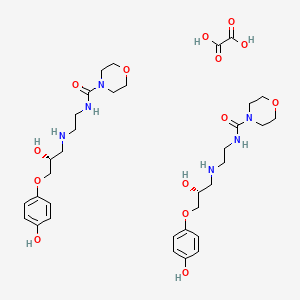
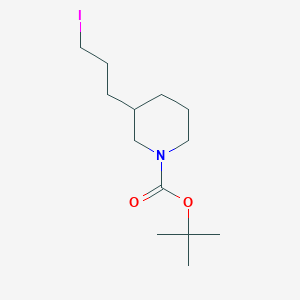
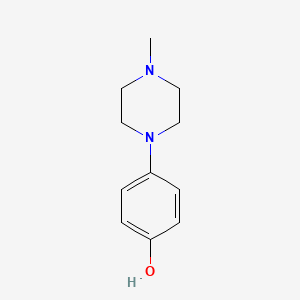

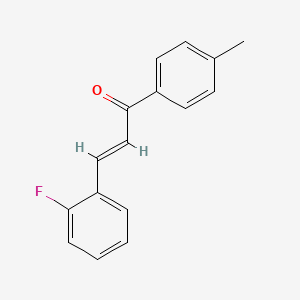
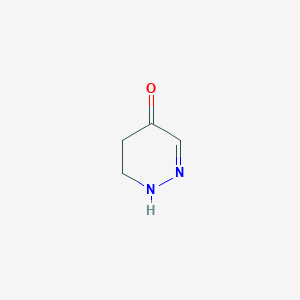
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
